molecular formula C28H19FK5N3O14 B12392786 Fura-5F (pentapotassium)

Fura-5F (pentapotassium)

Katalognummer: B12392786
Molekulargewicht: 836.0 g/mol
InChI-Schlüssel: LHNVHDLFOLNARU-UHFFFAOYSA-I
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fura-5F (pentapotassium) is a cell-impermeant fluorescent calcium indicator. It is a derivative of fura-2, designed to measure intracellular calcium concentrations with high sensitivity. The compound is particularly useful in various biological and medical research applications due to its ability to bind calcium ions and emit fluorescence upon excitation .

Vorbereitungsmethoden

The preparation of Fura-5F (pentapotassium) involves several synthetic routes and reaction conditions. The compound is synthesized by attaching a fluorine substituent to the BAPTA chelator moiety of fura-2. This modification increases the Kd value, making it suitable for specific calcium-binding applications . The industrial production methods typically involve the use of advanced chemical synthesis techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Fura-5F (pentapotassium) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Fura-5F (pentapotassium) has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe to study calcium ion dynamics in various chemical reactions.

    Biology: Employed in cellular imaging to measure intracellular calcium levels, which are crucial for understanding cellular signaling pathways.

    Medicine: Utilized in medical research to investigate calcium-related diseases and develop potential treatments.

    Industry: Applied in the development of diagnostic tools and assays for calcium detection.

Wirkmechanismus

The mechanism of action of Fura-5F (pentapotassium) involves its ability to bind calcium ions. Upon binding calcium, the compound undergoes a conformational change that results in fluorescence emission. This fluorescence can be measured using various imaging techniques, allowing researchers to monitor calcium levels in real-time. The molecular targets and pathways involved include calcium-binding proteins and signaling pathways that regulate intracellular calcium concentrations .

Vergleich Mit ähnlichen Verbindungen

Fura-5F (pentapotassium) is unique compared to other similar compounds due to its specific calcium-binding affinity and fluorescence properties. Similar compounds include:

Fura-5F (pentapotassium) stands out due to its specific modifications, making it suitable for particular research applications where other indicators may not be as effective .

Eigenschaften

Molekularformel

C28H19FK5N3O14

Molekulargewicht

836.0 g/mol

IUPAC-Name

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-fluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C28H24FN3O14.5K/c29-15-1-2-16(31(10-23(33)34)11-24(35)36)20(7-15)44-4-3-43-19-5-14-6-21(27-30-9-22(46-27)28(41)42)45-18(14)8-17(19)32(12-25(37)38)13-26(39)40;;;;;/h1-2,5-9H,3-4,10-13H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5

InChI-Schlüssel

LHNVHDLFOLNARU-UHFFFAOYSA-I

Kanonische SMILES

C1=CC(=C(C=C1F)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.